L-Alanine-13C3 is a stable isotope-labeled form of the amino acid L-Alanine, where three carbon atoms are replaced with carbon-13 isotopes. L-Alanine itself is a non-essential amino acid, playing a critical role in protein synthesis and various metabolic processes. The presence of carbon-13 allows researchers to track metabolic pathways and understand the dynamics of bio
L-Alanine-13C3 is primarily used as a tracer molecule in scientific research. The ¹³C enrichment allows scientists to track the metabolism and fate of L-alanine within cells or organisms []. This is particularly valuable in studies of:
L-Alanine-13C3 plays a vital role in several biological processes:
At the molecular level, L-Alanine-13C3 interacts with various enzymes and biomolecules. For example, it binds to alanine transaminase, facilitating the transfer of an amino group and influencing amino acid metabolism. This interaction is crucial for maintaining metabolic homeostasis and regulating energy production within cells.
L-Alanine-13C3 can be synthesized through several methods:
L-Alanine-13C3 has diverse applications across various fields:
L-Alanine-13C3 shares similarities with other amino acids and their labeled counterparts. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Alanine | C3H7NO2 | Non-essential amino acid involved in protein synthesis. |
L-Alanine-15N | C3H7N15NO2 | Contains nitrogen isotope for tracking nitrogen metabolism. |
Glycine | C2H5NO2 | Simplest amino acid; involved in collagen synthesis. |
L-Leucine | C6H13NO2 | Essential branched-chain amino acid critical for muscle repair. |
L-Valine | C5H11NO2 | Essential branched-chain amino acid involved in energy production. |
The distinct feature of L-Alanine-13C3 lies in its stable carbon isotope labeling, which allows for precise tracking of its metabolic fate within biological systems. This capability makes it particularly valuable for researchers studying metabolic pathways, enzyme kinetics, and cellular responses to various stimuli.
L-Alanine-13C3 serves as a critical substrate in hepatic gluconeogenesis, demonstrating distinct metabolic characteristics that differentiate it from other isotopically labeled tracers [21]. Research utilizing carbon-13 nuclear magnetic resonance spectroscopy has revealed that alanine represents the major amino acid utilized by the liver for gluconeogenesis under normal physiological conditions [2]. The incorporation of carbon-13 isotopes into all three carbon positions of the alanine molecule enables precise tracking of metabolic flux through gluconeogenic pathways .
Comparative studies examining different isotopic tracers have demonstrated significant variations in alanine kinetics depending on the labeling position [21] [25]. The heterogeneous metabolism of different portions of the alanine molecule is evidenced by flux rate measurements, where [3,3,3-2H3]alanine shows the highest rates at 474 ± 41 μmol·kg⁻¹·h⁻¹, while [1-13C]alanine and [3-13C]alanine demonstrate intermediate values of 297 ± 12 and 317 ± 22 μmol·kg⁻¹·h⁻¹, respectively [21] [25]. These findings emphasize the importance of tracer selection when studying specific aspects of alanine metabolism.
Isotopic Tracer | Alanine Flux Rate (μmol·kg⁻¹·h⁻¹) | Standard Error | Metabolic Characteristic |
---|---|---|---|
[15N]alanine | 226 | 7 | Slowest turnover |
[1-13C]alanine | 297 | 12 | Intermediate turnover |
[3-13C]alanine | 317 | 22 | Intermediate turnover |
[3,3,3-2H3]alanine | 474 | 41 | Highest flux rate |
Hepatic glycogen synthesis studies using [3-13C]alanine administered via intraduodenal infusion have revealed remarkable efficiency in glucose production [27]. The pseudo-first-order rate constant for glycogen synthesis from [3-13C]alanine (0.075 min⁻¹ ± 0.026) demonstrates almost three times the efficiency compared to [1-13C]glucose via the direct pathway (0.025 min⁻¹ ± 0.005) [27]. This enhanced efficiency is attributed to the preferential utilization of alanine for gluconeogenesis in the fasted state, where hepatic glucose phosphorylating capacity remains limited [27].
The conversion of L-Alanine-13C3 to pyruvate occurs through transamination catalyzed by alanine aminotransferase, which transfers the amino group from alanine to alpha-ketoglutarate, forming pyruvate and glutamate [18]. This pyruvate subsequently enters gluconeogenesis primarily through the pyruvate carboxylase reaction rather than pyruvate dehydrogenase [2] [29]. Studies using carbon-13 nuclear magnetic resonance methodology have confirmed that the major flow of alanine carbon into the tricarboxylic acid cycle proceeds via pyruvate carboxylase, with pyruvate dehydrogenase activity representing only approximately 28% of the pyruvate carboxylase flux [2] [9].
Parameter | Value | Unit | Standard Error |
---|---|---|---|
Pseudo-first-order rate constant for [3-13C]alanine | 0.075 | min⁻¹ | 0.026 |
Pseudo-first-order rate constant for [1-13C]glucose | 0.025 | min⁻¹ | 0.005 |
Indirect pathway contribution to glycogen synthesis | 30 | % | 6 |
Pyruvate dehydrogenase activity ratio | 28 | % | Not specified |
The glucose-alanine cycle demonstrates the interconnection between gluconeogenesis and glycolytic pathways, where glucose derived from hepatic alanine metabolism returns to peripheral tissues for glycolytic breakdown [6] [16]. This metabolic relationship ensures continuous glucose homeostasis during periods of increased energy demand or fasting states [6]. Research has shown that alanine serves as a more effective substrate for gluconeogenesis compared to glutamine, as a significant portion of alanine carbons, but not glutamine carbons, originate from glucose catabolism [6].
The integration of L-Alanine-13C3 with the tricarboxylic acid cycle occurs primarily through the conversion of alanine-derived pyruvate to oxaloacetate via pyruvate carboxylase [2] [24]. Carbon-13 isotopomer analysis has revealed that labeled alanines enter the tricarboxylic acid cycle mainly through this carboxylation pathway, with the ratio of pyruvate dehydrogenase activity to pyruvate carboxylase being approximately 28% [2]. This metabolic routing ensures efficient utilization of alanine carbon for both energy production and biosynthetic processes.
Experimental studies using [3-13C]alanine in isolated rat hepatocytes have demonstrated that oxaloacetate synthesized by pyruvate carboxylase enters the tricarboxylic acid cycle and the pathway of phosphoenolpyruvate synthesis in approximately equal proportions [24]. Furthermore, approximately 40% of the oxaloacetate synthesized as a result of alanine metabolism is derived from tricarboxylic acid cycle operation, indicating significant metabolic recycling within the hepatic oxaloacetate pool [24].
Metabolic Process | Proportion (%) | Description |
---|---|---|
Pyruvate carboxylase flux | 100 | Primary route for alanine carbon entry |
Pyruvate dehydrogenase flux | 28 | Relative to pyruvate carboxylase activity |
Oxaloacetate entry to TCA cycle | 50 | Equal distribution from pyruvate carboxylase |
Oxaloacetate entry to phosphoenolpyruvate synthesis | 50 | Equal distribution from pyruvate carboxylase |
Krebs cycle-derived oxaloacetate | 40 | Contribution to total oxaloacetate pool |
The relationship between L-Alanine-13C3 metabolism and ketone body formation has been extensively studied using carbon-13 nuclear magnetic resonance spectroscopy [9]. Research utilizing [3-13C]alanine in the presence and absence of beta-hydroxybutyrate has revealed significant interactions between alanine metabolism and ketogenesis [9]. The carbon-13 enrichment measured in ketone bodies increases with the presence of exogenous beta-hydroxybutyrate, and the greater labeling observed at carbon-2 of beta-hydroxybutyrate compared to carbon-4 is explained by the flow through 3-hydroxy-3-methylglutaryl-coenzyme A synthase [9].
Studies examining the effects of alanine infusion on ketogenesis have demonstrated that increasing blood alanine concentration to fed-state levels virtually abolishes the incorporation of carbon-14 into blood acetoacetate and 3-hydroxybutyrate from circulating fatty acids [32]. However, acetoacetate concentrations remain unchanged, while 3-hydroxybutyrate concentrations decrease, although less rapidly than their radiochemical concentration [32]. These findings indicate that alanine metabolism influences ketogenesis by providing oxaloacetate for the tricarboxylic acid cycle, thereby allowing acetyl groups to enter oxidative metabolism rather than ketone body formation [31] [34].
Experimental evidence from post-exercise studies demonstrates that alanine ingestion decreases plasma ketone body levels to the same extent as glucose ingestion [31] [34]. The mechanism involves alanine providing oxaloacetate availability, which facilitates acetyl group entry into the tricarboxylic acid cycle and releases coenzyme A [31] [34]. The significant elevation in plasma free carnitine concentration following alanine ingestion supports the hypothesis that alanine increases acetyl coenzyme A oxidation through enhanced tricarboxylic acid cycle activity [31] [34].
Metabolic flux analysis using [13C3]L-alanine tracer experiments has revealed that exogenous alanine is converted to acetyl coenzyme A for fatty acid biosynthesis [11]. The tracer studies demonstrate that labeled alanine produces acetyl coenzyme A, which provides acetyl groups to citrate, succinate, fumarate, malate, aspartate, and various fatty acids including palmitic acid, stearic acid, and oleic acid [11]. Although a higher percentage of isotope incorporation occurs in tricarboxylic acid cycle metabolites compared to fatty acid biosynthesis metabolites, the abundance of fatty acid synthesis metabolites exceeds those involved in the tricarboxylic acid cycle by an order of magnitude [11].
The Cahill cycle, also known as the glucose-alanine cycle, represents a sophisticated metabolic system for transporting amino groups and carbon skeletons from muscle tissue to the liver [13] [15]. This cycle is particularly relevant for L-Alanine-13C3 studies as it allows tracking of both carbon and nitrogen metabolism between peripheral tissues and the liver [13]. The cycle operates through a series of coordinated reactions where muscle tissue degrades amino acids for energy, with the resulting nitrogen being transaminated to pyruvate to form alanine via alanine transaminase [13] [19].
In skeletal muscle, the process begins when branched-chain amino acids are catabolized by branched-chain amino transferase, transferring amino groups from branched-chain amino acids to alpha-ketoglutarate to form glutamate [14] [19]. Subsequently, alanine aminotransferase converts glutamate back to alpha-ketoglutarate while transferring the amino group to pyruvate derived from glycolysis, resulting in free alanine formation [14] [19]. This alanine serves as a shuttle molecule, leaving the muscle cell and entering the bloodstream for transport to hepatocytes in the liver [13] [20].
Component | Process | Metabolic Significance |
---|---|---|
Muscle alanine release | Transamination from glutamate | Nitrogen transport from muscle |
Hepatic alanine uptake | Alanine aminotransferase | Pyruvate generation for gluconeogenesis |
Glucose production from alanine | Gluconeogenesis via pyruvate | Glucose homeostasis maintenance |
Energy cost (ATP equivalents) | 4 high-energy bonds | Energy-demanding process |
Nitrogen disposal (urea synthesis) | Urea cycle integration | Ammonia detoxification |
In the liver, alanine aminotransferase reverses the muscle reaction, transferring the amino group from alanine to alpha-ketoglutarate to produce pyruvate and glutamate [15] [20]. The glutamate subsequently enters mitochondria where glutamate dehydrogenase releases ammonia for urea cycle processing, or undergoes transamination with oxaloacetate to form aspartate, another nitrogen donor in urea synthesis [20]. The pyruvate generated from alanine transamination enters gluconeogenesis, ultimately producing glucose that returns to muscle tissue via the bloodstream [15] [16].
The Cahill cycle demonstrates lower energetic efficiency compared to the Cori cycle due to the additional energy requirements for urea synthesis [13]. The removal of urea is energy-dependent, requiring four high-energy phosphate bonds through the hydrolysis of three adenosine triphosphate molecules to two adenosine diphosphate and one adenosine monophosphate [13]. However, unlike the Cori cycle, nicotinamide adenine dinucleotide is conserved because lactate formation is avoided, allowing for oxidation via the electron transport chain [13].
Research examining muscle-liver substrate fluxes during exercise has identified specific metabolites released from working muscles and taken up by the liver [17]. During exercise, hepatic oxygen uptake and carbon dioxide delivery increase two-fold, with succinate and malate showing pronounced hepatic uptake during exercise while also being released from exercising muscle [17]. These metabolites circulate between working muscles and the liver, supporting metabolic adaptation to exercise by functioning as both substrates and signaling molecules [17].
The glucose-alanine cycle operates not only between skeletal muscle and liver but also involves other extrahepatic tissues including immune system cells and lymphoid organs [16]. The cycle provides a critical link between carbohydrate and amino acid metabolism, following the pathway: Glucose → Pyruvate → Alanine → Pyruvate → Glucose [16]. This metabolic coordination ensures continuous glucose availability for tissues with high glucose dependency, particularly during periods of increased metabolic demand or fasting states [18] [20].